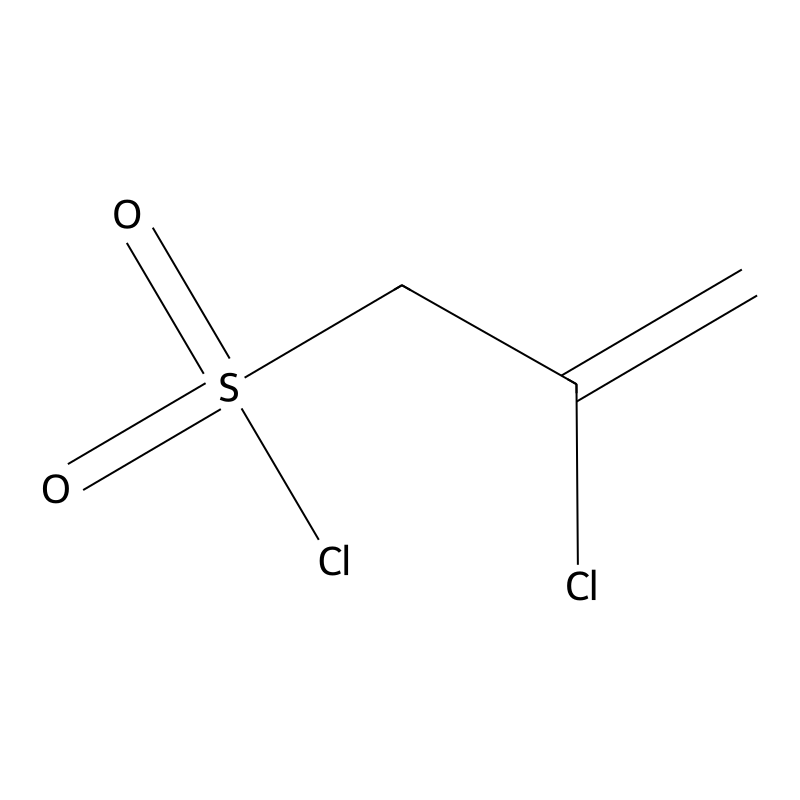

2-Chloroprop-2-ene-1-sulfonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Chloroprop-2-ene-1-sulfonyl chloride, with the chemical formula C₃H₅ClO₂S, is a colorless to pale yellow liquid that is classified as a sulfonyl chloride. This compound is notable for its reactivity due to the presence of both a chlorine atom and a sulfonyl group, making it a versatile intermediate in organic synthesis. It is soluble in various organic solvents and can undergo hydrolysis in water, depending on the pH level, leading to the formation of corresponding sulfonic acids .

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alcohols, forming sulfonamides or sulfonates, respectively.

- Ene Reaction: 2-Chloroprop-2-ene-1-sulfonyl chloride can undergo BCl₃-mediated ene reactions with sulfur dioxide and alkenes, generating various functionalized products .

- Desulfinylation: It can also be involved in palladium-catalyzed desulfinylative reactions, allowing for the formation of carbon-carbon bonds with Grignard reagents and enolates .

The synthesis of 2-chloroprop-2-ene-1-sulfonyl chloride typically involves:

- Chlorination of Propylene: Propylene can be chlorinated in the presence of sulfur trioxide to yield the corresponding sulfonyl chloride.

- Direct Sulfonation: The reaction of propylene with chlorosulfonic acid can also produce this compound effectively.

These methods leverage the reactivity of alkenes with sulfonating agents to introduce the sulfonyl chloride functionality .

2-Chloroprop-2-ene-1-sulfonyl chloride finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Chemical Manufacturing: Used in the production of other sulfonyl compounds and as a reagent in various chemical transformations.

- Buffering Agent: It can be utilized in biological applications as a buffering agent within specific pH ranges .

Several compounds share structural similarities with 2-chloroprop-2-ene-1-sulfonyl chloride. Here are some notable examples:

The uniqueness of 2-chloroprop-2-ene-1-sulfonyl chloride lies in its specific reactivity patterns and applications compared to these similar compounds. Its distinct structure allows for unique interactions and transformations that may not be achievable with other sulfonyl chlorides.